molecular formula C24H22ClFN4O3 B12777773 F659Cuq96A CAS No. 347181-26-4

F659Cuq96A

Cat. No.: B12777773
CAS No.: 347181-26-4
M. Wt: 468.9 g/mol
InChI Key: VQQFZSZQUQDYGC-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

F659Cuq96A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F659Cuq96A has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of F659Cuq96A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

F659Cuq96A is unique due to its specific structural features, such as the chlorinated isoxazoloquinoline moiety and the fluorinated pyridine ring. Similar compounds include other pyridinecarboxamide derivatives and isoxazoloquinoline analogs . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

CAS No.

347181-26-4

Molecular Formula

C24H22ClFN4O3

Molecular Weight

468.9 g/mol

IUPAC Name

N-[[(1R,3S)-3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)cyclohexyl]methyl]-6-fluoropyridine-3-carboxamide

InChI

InChI=1S/C24H22ClFN4O3/c1-13-20-22(29-33-13)21-17(25)6-3-7-18(21)30(24(20)32)16-5-2-4-14(10-16)11-28-23(31)15-8-9-19(26)27-12-15/h3,6-9,12,14,16H,2,4-5,10-11H2,1H3,(H,28,31)/t14-,16+/m1/s1

InChI Key

VQQFZSZQUQDYGC-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)[C@H]4CCC[C@H](C4)CNC(=O)C5=CN=C(C=C5)F

Canonical SMILES

CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4CCCC(C4)CNC(=O)C5=CN=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.